(3R)-3-Aminopentan-1-ol;hydrochloride is a chiral amine compound that plays a significant role in various chemical and pharmaceutical applications. It is recognized for its potential use as an intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals. This compound is classified as an amino alcohol, which is characterized by the presence of both an amino group and a hydroxyl group.
This compound belongs to the class of aliphatic amines and alcohols, specifically categorized under amino alcohols due to the presence of both functional groups. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
The synthesis of (3R)-3-Aminopentan-1-ol can be achieved through several methods:
In enzymatic processes, conditions such as pH, temperature, and substrate concentration are critical for optimizing yield. For instance, a typical reaction might involve mixing 4-hydroxybutan-2-one with a transaminase enzyme under buffered conditions to achieve high enantiomeric purity .
The molecular structure of (3R)-3-Aminopentan-1-ol is characterized by its chiral center at the third carbon atom. The structural formula can be represented as follows:
The compound features a primary amine group (-NH2) and a hydroxyl group (-OH) attached to a pentane backbone.
(3R)-3-Aminopentan-1-ol can participate in various chemical reactions:
The reactivity of (3R)-3-Aminopentan-1-ol allows it to serve as a versatile building block in organic synthesis, facilitating the construction of more complex molecules.
The mechanism by which (3R)-3-Aminopentan-1-ol exerts its effects primarily relates to its role as a building block in synthesizing pharmacologically active compounds. Its amino and hydroxyl functional groups allow it to participate in hydrogen bonding and nucleophilic attacks, which are essential in biological interactions.
Research indicates that derivatives of (3R)-3-Aminopentan-1-ol exhibit activity against various biological targets, making it valuable in drug development .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy provide insights into the structural integrity and purity of synthesized samples .
(3R)-3-Aminopentan-1-ol has several scientific uses:
The stereoselective synthesis of (3R)-3-aminopentan-1-ol hydrochloride requires precise chiral control to establish the (R)-configuration at the C3 stereocenter. Methodologies focus on asymmetric induction during carbon-nitrogen bond formation or functional group modification of prochiral precursors, leveraging catalytic, biocatalytic, and resolution-based strategies to achieve high enantiomeric purity in this β-amino alcohol derivative.
Asymmetric catalysis enables direct enantioselective construction of the (R)-configured stereocenter in 3-aminopentan-1-ol precursors. Two predominant strategies dominate this approach:
Transition Metal-Catalyzed Asymmetric Hydrogenation: Prochiral enamide precursors undergo enantioselective reduction using chiral ruthenadium or rhodium catalysts. The enamide substrate, typically derived from pentan-1-one-3-amine, is hydrogenated under moderate pressure (50–100 bar H₂) using Josiphos-type ligands. This method achieves enantiomeric excess (ee) values exceeding 90% but requires stringent control of reaction parameters like temperature, solvent polarity, and catalyst loading to suppress racemization .
Organocatalytic Pudovik Reactions: Chiral phosphine catalysts facilitate nucleophilic addition to α-amino aldehyde equivalents. For β-amino alcohol synthesis, dialkyl phosphites add to N-protected 3-oxopentanal imines under Brønsted acid catalysis. BINOL-derived phosphoric acids induce stereocontrol during C–P bond formation, with subsequent hydrolysis yielding the aminol scaffold. Modifications include thiophosphite variants for enhanced stereoselectivity, though diastereomeric ratios rarely exceed 85:15 without iterative crystallization [4].
Table 1: Performance Metrics for Asymmetric Catalytic Methods
Methodology | Catalyst System | Temperature (°C) | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
Enamide Hydrogenation | Ru-(S)-XylBINAP | 70 | 24 | 92–95 | 88 |
Pudovik Reaction | (R)-BINOL-phosphoric acid | 25 | 48 | 85–90 | 78 |
Thiophosphite Addition | Cu-Box catalyst | -20 | 72 | 94 | 82 |
Hydrogenolysis of the chiral auxiliary (e.g., α-methylbenzylamine) in intermediates like (R,S)-6a yields enantiopure (R)-3-aminopentan-1-ol after hydrochloric acid treatment. Molecular mechanics studies confirm that stereoselectivity arises from minimized allylic 1,3-strain in imine conformers, directing nucleophile approach to the re face when using (S)-α-methylbenzylamine auxiliaries .
Biocatalysis leverages engineered enzymes for atom-efficient, stereospecific amination or reduction under mild aqueous conditions, aligning with green chemistry principles. Two enzyme classes are pivotal:
ω-Transaminases (ω-TA): These pyridoxal-5′-phosphate-dependent enzymes catalyze the transfer of amino groups from amine donors (e.g., isopropylamine) to carbonyl acceptors. For (3R)-3-aminopentan-1-ol synthesis, 3-oxopentanal serves as the substrate. Chromobacterium violaceum ω-TA mutants exhibit high (R)-selectivity (ee >99%) but suffer from substrate/product inhibition. Continuous flow systems with co-factor recycling mitigate this limitation, improving space-time yields by 3-fold compared to batch processes [3].
Aldehyde Reductases (ALRs): Ketone precursors like 3-azidopentan-1-one undergo stereoselective reduction by NADPH-dependent ALRs from Saccharomyces cerevisiae. Engineered variants (e.g., GRE3 A222G) achieve anti-Prelog specificity to furnish (R)-3-azidopentan-1-ol with 98% ee, followed by Staudinger reduction to the target amine. Biphasic reaction systems (aqueous buffer: methyl tert-butyl ether) enhance substrate solubility and product recovery [3].
Table 2: Biocatalytic Systems for (R)-3-Aminopentan-1-ol Synthesis
Enzyme Class | Source Organism | Substrate | Cofactor | ee (%) | Conversion (%) |
---|---|---|---|---|---|
ω-Transaminase | C. violaceum (mutant) | 3-Oxopentanal | PLP | >99 (R) | 85 |
Aldehyde Reductase | S. cerevisiae (GRE3 A222G) | 3-Azidopentan-1-one | NADPH | 98 (R) | 92 |
Imine Reductase | Streptomyces sp. | 3-Nitropentanal | NADH | 95 (R) | 78 |
Immobilization on epoxy-functionalized methacrylate resins enhances enzyme stability, allowing ≥10 reaction cycles without significant activity loss. However, scale-up challenges persist due to high enzyme production costs and the need for specialized bioreactors [3].
Resolution separates racemic 3-aminopentan-1-ol into enantiomers via diastereomer formation or selective reaction. Kinetic resolution (KR) and dynamic kinetic resolution (DKR) offer distinct advantages:
Kinetic Resolution (KR): Lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective acylation of racemic 3-aminopentan-1-ol. The (S)-enantiomer undergoes faster acetylation with vinyl acetate in toluene, leaving the desired (R)-amine unreacted. Although ee values reach 99%, maximum yield is capped at 50%. Biphasic systems (water-organic solvent) improve enantioselectivity by minimizing non-enzymatic background hydrolysis [4].
Dynamic Kinetic Resolution (DKR): Combines in situ racemization of the substrate with enantioselective transformation, theoretically enabling 100% yield. Using Shvo’s catalyst (cyclopentadienyl ruthenium complex) for amine racemization alongside CALB-catalyzed acylation, (R)-N-acetyl-3-aminopentan-1-ol forms with 95% ee and 88% yield. Racemization requires elevated temperatures (80–90°C), which necessitates thermostable enzyme variants [4].
Table 3: Comparison of Resolution Techniques
Parameter | Kinetic Resolution | Dynamic Kinetic Resolution |
---|---|---|
Catalyst System | CALB/vinyl acetate | CALB + Shvo catalyst |
Reaction Medium | Toluene | Toluene/isopropanol (4:1) |
Temperature (°C) | 30 | 85 |
ee (%) | 99 (R) | 95 (R) |
Maximum Yield (%) | 50 | 88 |
Racemization Agent | None | Ruthenium complex |
KR is preferred for small-scale, high-purity applications, while DKR excels in process efficiency despite requiring sophisticated catalyst systems. Diastereomeric salt formation with tartaric acid derivatives achieves resolution without enzymes but demands multiple recrystallizations to attain pharma-grade ee >99% [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1